
Oxotungsten--silicon (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxotungsten–silicon (1/1) is a compound that combines tungsten and silicon with an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The preparation of oxotungsten–silicon (1/1) typically involves the reaction of tungsten and silicon precursors under controlled conditions. One common method is the chemical vapor deposition (CVD) process, where tungsten hexafluoride (WF6) and silane (SiH4) are used as precursors. The reaction occurs at high temperatures, typically around 600-800°C, in the presence of oxygen to form the oxotungsten–silicon compound.
Industrial Production Methods
In industrial settings, the production of oxotungsten–silicon (1/1) can be scaled up using similar CVD processes. The reaction conditions are optimized to ensure high yield and purity of the compound. Additionally, other methods such as sol-gel processes and solid-state reactions may also be employed for large-scale production.
化学反应分析
Types of Reactions
Oxotungsten–silicon (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The oxygen atom in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides of tungsten and silicon, while reduction may produce lower oxides or elemental tungsten and silicon.
科学研究应用
Oxotungsten–silicon (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential in cancer treatment through photothermal therapy.
Industry: It is used in the production of advanced materials, such as coatings and thin films, due to its unique properties.
作用机制
The mechanism by which oxotungsten–silicon (1/1) exerts its effects involves the interaction of the tungsten and silicon atoms with molecular targets. The compound can interact with various enzymes and proteins, affecting their activity and function. The pathways involved include oxidative stress and electron transfer processes, which can lead to changes in cellular functions.
相似化合物的比较
Similar Compounds
Tungsten Oxides: Compounds such as tungsten trioxide (WO3) share some similarities with oxotungsten–silicon (1/1) but differ in their silicon content.
Silicon Oxides: Silicon dioxide (SiO2) is another similar compound, but it lacks the tungsten component.
Uniqueness
Oxotungsten–silicon (1/1) is unique due to the combination of tungsten and silicon atoms, which imparts distinct properties not found in other compounds. This combination allows for unique applications in catalysis, materials science, and medical research.
属性
CAS 编号 |
39467-15-7 |
|---|---|
分子式 |
OSiW |
分子量 |
227.92 g/mol |
InChI |
InChI=1S/O.Si.W |
InChI 键 |
SKKJKSIXKUSLIE-UHFFFAOYSA-N |
规范 SMILES |
O=[W].[Si] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


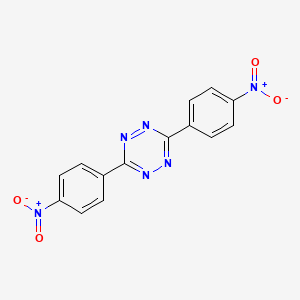
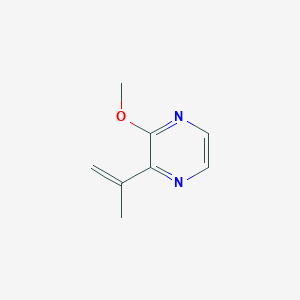
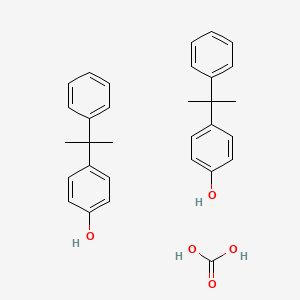

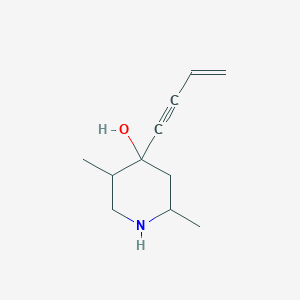
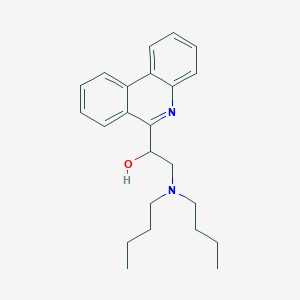
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)

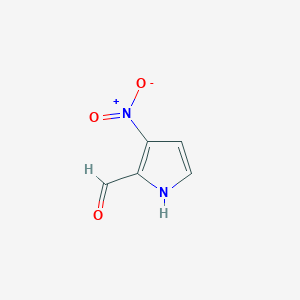
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
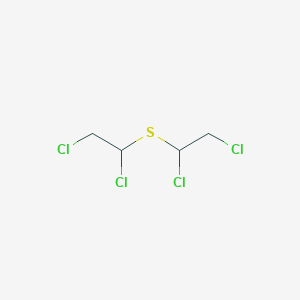
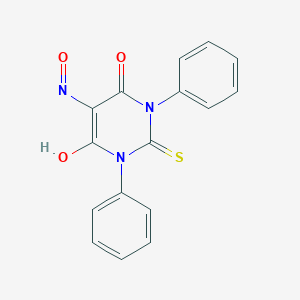
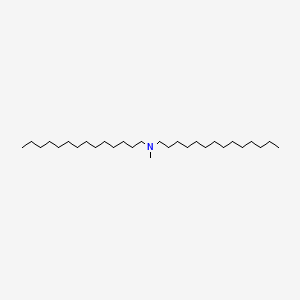
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)
